molecular formula C16H35N7O3 B14312426 Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-

Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]-

Cat. No.: B14312426
M. Wt: 373.49 g/mol
InChI Key: WNKBXRYUDJLMGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- is a complex organic compound with a molecular formula of C17H37N7O3 This compound is characterized by its intricate structure, which includes multiple amino groups and a heptanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- involves multiple steps, typically starting with the preparation of the heptanamide backboneCommon reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include amines, aldehydes, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome and minimize side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Scientific Research Applications

Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[3-[(3-aminopropyl)amino]propyl]amino]-1-hydroxy-2-oxoethyl]- can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H35N7O3

Molecular Weight

373.49 g/mol

IUPAC Name

N-[2-[3-(3-aminopropylamino)propylamino]-1-hydroxy-2-oxoethyl]-7-(hydrazinylmethylideneamino)heptanamide

InChI

InChI=1S/C16H35N7O3/c17-8-5-10-19-11-6-12-21-15(25)16(26)23-14(24)7-3-1-2-4-9-20-13-22-18/h13,16,19,26H,1-12,17-18H2,(H,20,22)(H,21,25)(H,23,24)

InChI Key

WNKBXRYUDJLMGA-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=CNN)CCC(=O)NC(C(=O)NCCCNCCCN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.